molecular formula C14H16N2O4S B2714699 3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-40-7

3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2714699
CAS No.: 1105242-40-7
M. Wt: 308.35
InChI Key: SKUDGZQQCOZDFW-UHFFFAOYSA-N
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Description

3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a thiazole ring and a dioxaspiro undecane core, making it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Spirocyclic Core Formation: The spirocyclic core is often constructed via a cyclization reaction. This can be achieved by reacting a suitable dione with a diol under acidic or basic conditions to form the spirocyclic structure.

    Final Coupling: The final step involves coupling the thiazole ring with the spirocyclic core. This can be done using a condensation reaction, where the amino group of the thiazole reacts with a carbonyl group on the spirocyclic core, often in the presence of a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiazole ring.

    Reduction: Alcohols derived from the reduction of carbonyl groups.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The thiazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and the spirocyclic structure may impart unique pharmacokinetic properties.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The thiazole ring can interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Aminothiazol-4-yl)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar structure but with different substituents on the thiazole ring.

    3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: A closely related compound with slight variations in the spirocyclic core.

Uniqueness

The uniqueness of 3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[55]undecane-2,4-dione lies in its specific combination of a thiazole ring and a spirocyclic core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-9-8-21-13(16-9)15-7-10-11(17)19-14(20-12(10)18)5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDGZQQCOZDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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